![molecular formula C21H26ClF3N4O4S B2675148 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097934-84-2](/img/structure/B2675148.png)
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysts and Cyclisations
Sulfonamides, including structures related to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine, serve as novel terminators in cationic cyclisations. Triflic acid is utilized to induce 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, favoring the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Heteroannulation Reactions
The compound is relevant in the context of Bohlmann-Rahtz heteroannulation reactions, which are instrumental in synthesizing complex organic molecules. This process was used in the synthesis of dimethyl sulfomycinamate, a derivative of the sulfomycin family of antibiotics, showcasing the compound's utility in multistep organic syntheses (Bagley et al., 2005).
Ligand Synthesis and Substitution Kinetics
The molecule's framework is useful in synthesizing N-heterocyclic carbene complexes of platinum. These complexes exhibit significant potential in ligand substitution reactions due to their structural configuration, demonstrating the compound's application in developing catalytic systems (Owen, Labinger, & Bercaw, 2004).
Fluorinated Polyamides
In materials science, derivatives of the compound have been used to synthesize new diamines containing pyridine and trifluoromethylphenyl groups, leading to the development of fluorinated polyamides with high thermal stability and low dielectric constants. This application highlights the compound's role in advancing materials with specific electrical and mechanical properties (Liu et al., 2013).
Green Metric Evaluation
The synthesis of related compounds, like 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrates the importance of green chemistry principles in chemical synthesis. Modified synthetic routes have been developed to minimize waste and improve efficiency, underscoring the compound's utility in environmentally sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Propiedades
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClF3N4O4S/c1-13-19(14(2)33-27-13)34(30,31)29-9-3-16(4-10-29)28-7-5-17(6-8-28)32-20-18(22)11-15(12-26-20)21(23,24)25/h11-12,16-17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKOXUCHSWDACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClF3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)
![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)
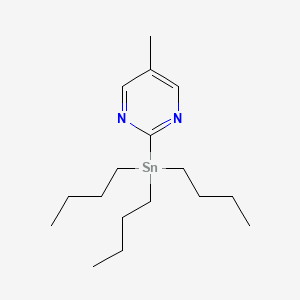
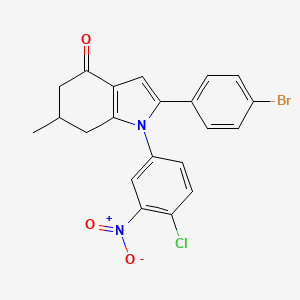

![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)
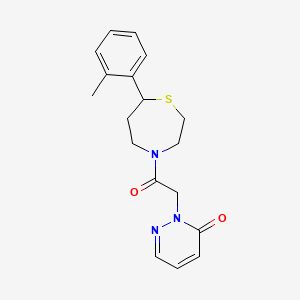

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)
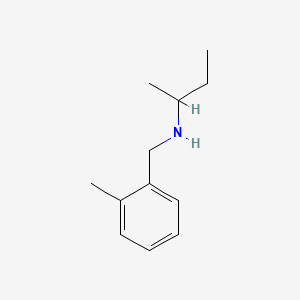

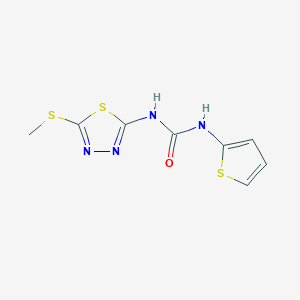
![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
